Methyl2-sulfinoacetate

Description

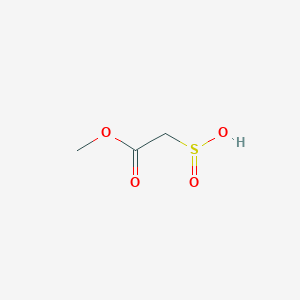

Methyl 2-sulfinoacetate (hypothetical structure: CH₃C(O)OCH₂S(O)OH) is a methyl ester derivative of sulfinic acid. Sulfino groups (S(O)OH) are intermediate in oxidation state between sulfanyl (S-) and sulfonyl (SO₂) groups, making them reactive intermediates in oxidation pathways and synthetic chemistry. This article compares methyl 2-sulfinoacetate with structurally related compounds, emphasizing functional group chemistry, reactivity, and applications.

Properties

Molecular Formula |

C3H6O4S |

|---|---|

Molecular Weight |

138.14 g/mol |

IUPAC Name |

2-methoxy-2-oxoethanesulfinic acid |

InChI |

InChI=1S/C3H6O4S/c1-7-3(4)2-8(5)6/h2H2,1H3,(H,5,6) |

InChI Key |

RSJMDRYLAYPKGX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CS(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl2-sulfinoacetate can be synthesized through several methods. One common approach involves the esterification of sulfinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the temperature maintained around 60-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound. Industrial methods often focus on minimizing by-products and waste, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl2-sulfinoacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into sulfides or thiols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids

Reduction: Sulfides or thiols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl2-sulfinoacetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl2-sulfinoacetate involves its reactivity with various nucleophiles and electrophiles. The ester group can undergo hydrolysis to release sulfinic acid, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Functional Group Analysis and Structural Features

The table below summarizes key structural and functional differences between methyl 2-sulfinoacetate and its analogs:

Note: Methyl 2-sulfinoacetate is a hypothetical compound; data are inferred from structural analogs.

Key Observations:

- Oxidation State and Reactivity: Sulfino groups (+4) are more oxidized than thioethers (-2) but less than sulfones (+6). This positions them as intermediates in oxidation reactions (e.g., thioether → sulfoxide → sulfinic acid → sulfonic acid) .

- Stability: Sulfamoyl and sulfonyl derivatives (e.g., ) exhibit higher stability due to strong electron-withdrawing effects, making them suitable for pharmaceuticals. Sulfino groups, being less stable, may serve as transient intermediates.

Pharmaceuticals:

- Sulfamoyl Derivatives : Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate is used in drug candidates targeting diverse health conditions due to its sulfonamide moiety, which enhances binding to biological targets.

- Sulfonyl Esters : Methyl phenylsulfonylacetate is employed in material science and catalysis due to its electron-deficient sulfonyl group, enabling nucleophilic substitutions.

Agrochemicals:

- Sulfanyl Esters : Methyl 2-(4-chlorophenyl)sulfanylacetate and triflusulfuron methyl ester derivatives are precursors for herbicides, leveraging their sulfur-based reactivity for selective pesticidal activity.

Physicochemical Properties

- Solubility: Sulfonyl and sulfamoyl esters (e.g., ) exhibit lower solubility in polar solvents due to their bulky, electron-withdrawing groups. Sulfino and sulfanyl analogs are more polar and water-soluble.

- Thermal Stability: Sulfonyl derivatives decompose at higher temperatures (>200°C), whereas sulfinyl and sulfino compounds may degrade at lower thresholds (<150°C) due to oxidative sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.